Tranilast sodium

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

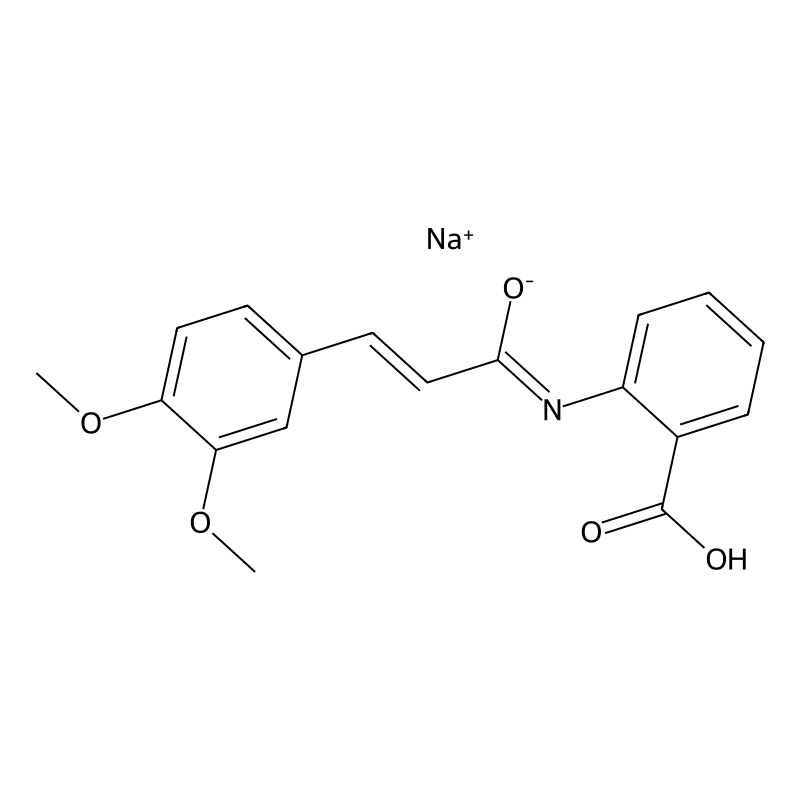

Tranilast sodium, chemically known as N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a synthetic derivative of anthranilic acid and a well-known anti-allergic agent. It is primarily used in the treatment of allergic conditions such as bronchial asthma, atopic dermatitis, and other inflammatory diseases. The compound exhibits a broad range of pharmacological activities, including anti-inflammatory, antifibrotic, and immunomodulatory effects. Its structure includes a 3,4-dimethoxycinnamoyl group attached to the anthranilic acid backbone, contributing to its unique biological properties .

The exact mechanism by which Tranilast sodium exerts its effects is still under investigation []. Proposed mechanisms include:

- Inhibition of histamine release: Tranilast sodium might hinder the release of histamine from mast cells, a key player in allergic reactions [].

- Immunomodulation: It may influence the immune system by suppressing the production of inflammatory mediators such as cytokines [].

- Anti-fibrotic effects: Studies suggest Tranilast sodium might inhibit the proliferation of fibroblasts, cells involved in scar formation [].

Anti-fibrotic Properties

Studies suggest Tranilast sodium might possess anti-fibrotic properties, meaning it could help prevent or reduce fibrosis, a condition characterized by excessive scar tissue formation. Research using mice models indicates Tranilast sodium's ability to inhibit fibroblast proliferation (excessive growth of connective tissue cells) and suppress collagen production, both factors contributing to fibrosis [].

These findings hold promise for exploring Tranilast sodium's therapeutic potential in various fibrotic conditions, including liver fibrosis, lung fibrosis, and keloids [].

Source

Anti-allergic Effects

Tranilast sodium exhibits anti-allergic properties. Research suggests it can suppress the release of chemical mediators from mast cells, a type of immune cell involved in allergic reactions []. This ability might contribute to reducing allergic symptoms like inflammation and itching.

Further research is needed to determine the effectiveness of Tranilast sodium in treating various allergies [].

Source

Other Potential Applications

Scientific research is exploring the potential applications of Tranilast sodium in other areas. Some studies suggest it might have:

The biological activity of tranilast sodium is extensive. It acts primarily as an anti-allergic agent by inhibiting the release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells and basophils . Additionally, tranilast has demonstrated significant anti-inflammatory properties by modulating various signaling pathways involved in inflammation. For instance, it inhibits the production of pro-inflammatory cytokines and extracellular matrix components, making it effective in treating fibrotic diseases . Furthermore, tranilast has shown promise in cancer research by inhibiting tumor growth and metastasis through its effects on cancer stem cells and inflammatory pathways .

The synthesis of tranilast sodium involves several steps starting from anthranilic acid. The general synthetic route includes:

- Formation of the Cinnamoyl Derivative: The reaction between anthranilic acid and 3,4-dimethoxybenzaldehyde under acidic conditions leads to the formation of the cinnamoyl derivative.

- Reduction: The carbonyl group may be reduced if necessary to enhance certain properties.

- Sodium Salt Formation: Finally, the compound can be converted into its sodium salt form for improved solubility and bioavailability.

This synthetic pathway allows for variations that can enhance the compound's efficacy or stability .

Tranilast sodium is used in various therapeutic contexts:

- Allergic Conditions: Treatment of bronchial asthma and atopic dermatitis.

- Fibrotic Diseases: Management of conditions such as keloids and hypertrophic scars due to its antifibrotic properties.

- Cancer Therapy: Potential use in oncological treatments due to its ability to inhibit tumor growth and metastasis.

- Pain Management: Recent studies suggest potential applications in neuropathic pain treatment by inhibiting specific receptors involved in pain pathways .

Tranilast sodium exhibits interactions with various biological molecules that influence its therapeutic effects:

- Receptor Interactions: It has been shown to interact with receptors involved in allergic responses and inflammation.

- Drug Interactions: Tranilast may enhance or inhibit the effects of other medications when co-administered. For example, it has been noted that combining tranilast with certain drugs can lead to increased efficacy or adverse effects depending on the context .

- Metabolic Pathways: Tranilast is metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics when used alongside other drugs metabolized by the same pathways .

Several compounds share structural or functional similarities with tranilast sodium. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Niflumic Acid | Similar anti-inflammatory properties | Non-steroidal anti-inflammatory drug (NSAID) |

| Flurbiprofen | Related to non-steroidal anti-inflammatory agents | Used primarily for pain relief |

| Ketoprofen | Similar mechanism of action | Commonly used for pain management |

| Montelukast | Anti-allergic properties | Leukotriene receptor antagonist |

Tranilast's uniqueness lies in its specific mechanism involving Nrf2 activation and its multifunctional role beyond just anti-allergic properties. While other compounds may share similar structural features or therapeutic applications, tranilast's broad spectrum of activity across various disease states distinguishes it from these alternatives .

Molecular Formula and Weight

Tranilast sodium possesses the molecular formula C₁₈H₁₆NNaO₅, representing the sodium salt form of the parent compound tranilast [1] [2] [3]. The molecular weight of tranilast sodium is precisely 349.31 grams per mole, as determined through mass spectrometric analysis and computational calculations [4] [8] [13]. This molecular weight reflects the addition of a sodium cation to the deprotonated carboxylic acid group of the parent tranilast molecule, which has a molecular weight of 327.33 grams per mole [7] [16].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆NNaO₅ |

| Molecular Weight | 349.31 g/mol |

| Parent Compound Weight | 327.33 g/mol |

| Exact Mass | 349.31 (calculated) |

Structural Features and Functional Groups

The molecular structure of tranilast sodium contains several distinct functional groups that define its chemical properties [1] [3] [8]. The compound features a cinnamoyl moiety connected to an anthranilic acid backbone through an amide linkage. The primary structural elements include two methoxy groups (-OCH₃) positioned at the 3,4-positions of the phenyl ring within the cinnamoyl portion [1] [7]. The anthranilic acid component contributes a benzene ring with an amino group and a carboxylate group in the sodium salt form [2] [8].

The compound exhibits a conjugated system extending from the dimethoxyphenyl group through the α,β-unsaturated carbonyl to the aromatic amine, creating an extended π-electron system [7] [12]. This conjugation significantly influences the compound's spectroscopic properties and chemical reactivity. The presence of the sodium carboxylate group renders the molecule ionic in nature, distinguishing it from the neutral parent compound tranilast [1] [3].

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for tranilast sodium is sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate [1] [2]. This systematic name reflects the E-configuration of the alkene linkage and the specific substitution pattern of the aromatic rings. The compound is registered under Chemical Abstracts Service number 104931-56-8 [2] [3] [4].

Additional chemical identifiers include the InChI Key KZGHWWBBBHZLTTA-VRTOBVRTSA-M and the canonical SMILES notation COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] [1] [8]. These identifiers provide unambiguous representation of the molecular structure for database searches and computational applications.

| Identifier Type | Value |

|---|---|

| IUPAC Name | sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

| CAS Number | 104931-56-8 |

| InChI Key | KZGHWWBBBHZLTTA-VRTOBVRTSA-M |

| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Stereochemistry and Isomerism

Tranilast sodium exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the cinnamoyl portion of the molecule [9] [11] [12]. The compound predominantly exists in the E-configuration, where the larger substituents on the double bond are positioned trans to each other [1] [10] [12]. This stereochemical arrangement is thermodynamically favored and represents the biologically active form of the compound.

Research has demonstrated that the E/Z stereoisomeric forms of cinnamoyl derivatives can be distinguished through various analytical techniques [11] [12]. The E-isomer of tranilast sodium is significantly more stable than the Z-isomer under standard conditions [10] [12]. Nuclear magnetic resonance spectroscopy provides clear differentiation between these stereoisomers based on coupling constants and chemical shift patterns [9] [11].

The stereochemical integrity of tranilast sodium is maintained under normal storage conditions, with minimal isomerization occurring at recommended storage temperatures [13] [15] [16]. The E-configuration contributes to the compound's extended conjugation and influences its interaction with biological targets [9].

Physical Properties

Appearance and Physical State

Tranilast sodium appears as a white to beige powder under standard conditions [15] [16]. The compound exists in a crystalline solid state at room temperature, with the sodium salt form exhibiting hygroscopic properties that necessitate careful storage under controlled conditions [13] [15]. The powder form facilitates handling and formulation for research applications while maintaining chemical stability [2] [13].

Solubility Profile

The solubility characteristics of tranilast sodium demonstrate significant variation across different solvents [13] [15] [17]. The compound exhibits good solubility in dimethyl sulfoxide, with reported values exceeding 10 milligrams per milliliter [13] [15]. This high solubility in polar aprotic solvents reflects the ionic nature of the sodium salt form and the presence of polar functional groups [2] [13].

In contrast, tranilast sodium demonstrates poor aqueous solubility, being essentially insoluble in water [15] [17]. This limited water solubility is attributed to the predominance of lipophilic aromatic regions within the molecular structure [14] [17]. The compound also shows negligible solubility in ethanol and other polar protic solvents [17].

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | >10 mg/mL |

| Water | Insoluble |

| Ethanol | Insoluble |

| Methanol | Limited |

Stability Parameters

Tranilast sodium exhibits excellent stability when stored under appropriate conditions [13] [15] [16]. The compound remains stable for up to three years when maintained at -20°C in a sealed container with protection from light and moisture [5] [13] [16]. At ambient temperatures, the stability decreases significantly, with recommended storage at 2-8°C for shorter-term applications [14] [16].

The compound demonstrates stability in dimethyl sulfoxide solutions for up to three months when stored at -20°C [16]. However, aqueous solutions are not recommended due to limited solubility and potential hydrolytic degradation [13] [15]. Thermal analysis indicates that the compound begins to decompose at temperatures above 200°C [14] [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characteristics

Nuclear magnetic resonance spectroscopy of tranilast sodium reveals characteristic signals corresponding to the various proton and carbon environments within the molecule [9] [11]. The aromatic protons of both the dimethoxyphenyl and benzoyl rings appear in the typical aromatic region between 6.5 and 8.0 parts per million [11]. The methoxy groups produce distinct singlets around 3.8-3.9 parts per million, integrating for six protons total [9] [11].

The alkene protons of the cinnamoyl linkage exhibit characteristic coupling patterns that confirm the E-stereochemistry [9] [11] [12]. The α-proton appears as a doublet around 7.6 parts per million, while the β-proton resonates around 6.9 parts per million with appropriate coupling constants for trans-coupling [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the appearance of carbonyl carbons around 165-170 parts per million [9].

Mass Spectrometry Profile

Mass spectrometric analysis of tranilast sodium produces characteristic fragmentation patterns that aid in structural identification [18] [21]. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the intact sodium salt [4] [18]. Major fragment ions occur at mass-to-charge ratios 191.1 and 163.2, representing characteristic cleavage products of the cinnamoyl and benzoyl portions respectively [21].

The fragmentation pathway involves initial loss of the sodium cation, followed by cleavage of the amide bond and subsequent fragmentation of the aromatic rings [18] [21]. These fragmentation patterns provide diagnostic information for identification and quantification in complex matrices [18].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of tranilast sodium reveals characteristic absorption bands corresponding to the extended conjugated system [9] [19] [20]. The compound exhibits a primary absorption maximum at approximately 310 nanometers, attributed to π→π* transitions within the conjugated cinnamoyl chromophore [9] [20]. This absorption band shows moderate to high intensity, reflecting the extensive conjugation present in the molecule [19] [20].

Additional absorption features appear in the shorter wavelength region around 250-280 nanometers, corresponding to aromatic transitions within the individual phenyl rings [19] [20]. The absorption spectrum is sensitive to solvent effects and pH changes, particularly in the region of the carboxylate group [20].

Fluorescence Properties

Tranilast sodium exhibits intrinsic fluorescence properties due to its conjugated aromatic structure [9] [20]. The compound demonstrates optimal fluorescence excitation at 310 nanometers, corresponding to its primary ultraviolet absorption maximum [9] [20]. Upon excitation at this wavelength, tranilast sodium produces fluorescence emission with a maximum at approximately 335 nanometers [9].

The fluorescence quantum yield is moderate, and the emission intensity is sensitive to environmental factors including solvent polarity and the presence of quenching species [20]. These fluorescence properties have been utilized for analytical detection and binding studies with biological macromolecules [9] [20]. The fluorescence characteristics also provide insight into the electronic structure and excited state behavior of the compound [9].

Computational Chemistry Aspects

Molecular Modeling Studies

Computational molecular modeling studies of tranilast sodium have been conducted using density functional theory and other quantum mechanical methods [9] [22]. These studies provide detailed information about the preferred conformations, electronic structure, and intermolecular interactions of the compound [9] [22]. The calculations reveal that the E-configuration is indeed thermodynamically favored over the Z-configuration by several kilocalories per mole [22].

Molecular dynamics simulations have been employed to study the behavior of tranilast sodium in different solvent environments [9]. These simulations help explain the observed solubility patterns and provide insight into the molecular basis for the compound's limited aqueous solubility [9]. The modeling studies also reveal important information about the flexibility of the molecule and the accessibility of different conformational states [9] [22].

Calculated Descriptors and Properties

Computational analysis of tranilast sodium yields several important molecular descriptors that characterize its physicochemical properties [3] [23] [26]. The topological polar surface area is calculated to be 87.69 Ų, indicating significant polar character that influences membrane permeability [3] [25] [26]. This value falls within the range associated with limited passive diffusion across biological membranes [25] [26].

The calculated partition coefficient (LogP) is -1.2768, reflecting the hydrophilic nature of the sodium salt form [3] [27] [28]. This negative LogP value is consistent with the observed poor lipophilicity and limited membrane permeability [26] [28]. The compound contains five hydrogen bond acceptors and one hydrogen bond donor, as determined through computational analysis [3] [29]. Additionally, the molecule possesses six rotatable bonds, indicating moderate conformational flexibility [3].

| Descriptor | Calculated Value |

|---|---|

| Topological Polar Surface Area | 87.69 Ų |

| LogP (Partition Coefficient) | -1.2768 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 6 |

| Molecular Volume | ~310 ų |

Synthetic Routes

Classical Synthesis from 3,4-Dimethoxybenzaldehyde

The most well-established synthetic route for tranilast sodium utilizes 3,4-dimethoxybenzaldehyde as the primary starting material through a three-step process [1]. This method has been optimized for both laboratory and industrial scale production with consistently high yields.

Step 1: Formation of 3,4-Dimethoxycinnamic Acid

The synthesis begins with a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid. The reaction is catalyzed by pyridine, which serves both as solvent and base [1]. The optimal reaction conditions involve:

- Temperature: 90±2°C

- Reaction time: 2-3 hours

- Molar ratio: 3,4-dimethoxybenzaldehyde to malonic acid (1:1.5)

- Solvent system: Dry pyridine

The reaction mixture is cooled and poured into ice water, followed by pH adjustment to 2-3 using concentrated hydrochloric acid. The product is isolated by filtration and washing with ice water until the filtrate pH reaches 5-6 [1].

Step 2: Condensation to Form Tranilast Methyl Ester

The second step involves condensation of 3,4-dimethoxycinnamic acid with methyl anthranilate using dicyclohexylcarbodiimide (DCC) as the coupling agent [1]. Key parameters include:

- Temperature: 0-5°C for initial addition, then room temperature

- Reaction time: 1 hour stirring, followed by 5-6 hours at room temperature

- Solvent: Dichloromethane

- Molar ratio: 3,4-dimethoxycinnamic acid to DCC (1:1.1)

After reaction completion, the dicyclohexylurea (DCU) byproduct is removed by filtration, and the solvent is evaporated under reduced pressure [1].

Step 3: Hydrolysis to Tranilast

The final step involves base-catalyzed hydrolysis of the methyl ester to yield tranilast:

- Reagent: 10% sodium hydroxide solution in ethanol

- Conditions: Reflux for 1-1.5 hours

- Workup: Acidification to pH 3-4, followed by recrystallization from 95% ethanol

This method consistently achieves 85-90% overall yield across all three steps [1].

Alternative Synthetic Pathways

Biological Synthesis in Yeast

An innovative biotechnological approach has been developed using engineered Saccharomyces cerevisiae strains [2] [3] [4] [5] [6]. This method involves:

- Enzyme systems: 4-coumarate/CoA ligase (4CL) from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus

- Substrates: Various cinnamic acids and anthranilate derivatives

- Reaction conditions: Room temperature to 37°C, few hours

- Products: Tranilast and 26 different cinnamoyl anthranilate analogs

While this approach represents a green chemistry alternative, it currently produces only milligram quantities and requires complex enzyme expression systems [2] [3] [4] [5] [6].

Alternative Aromatic Aldehyde Routes

Various alternative synthetic pathways have been explored using different aromatic aldehydes and modified reaction conditions. These include microwave-assisted synthesis, metal-free approaches, and catalyst-free methodologies [7] [8]. However, these methods generally show variable yields and are primarily of academic interest.

Industrial Production Methods

Industrial scale production of tranilast sodium has been successfully implemented using scaled-up versions of the classical synthesis route [1]. Key industrial parameters include:

Raw Material Quantities (Industrial Scale):

- 3,4-Dimethoxybenzaldehyde: 118-296g

- Malonic acid: 110-278g

- Pyridine: 340-850mL

- Methyl anthranilate: 100-250g

- DCC: 136-330g

Process Advantages:

- Short reaction pathway: Three well-defined steps

- Stable intermediates: All intermediates can be isolated and characterized

- High reproducibility: Consistent yields across multiple batches

- Scalability: Successfully scaled from laboratory (gram) to industrial (kilogram) quantities

- Cost effectiveness: Relatively inexpensive starting materials

Environmental Considerations:

The industrial process has been optimized to reduce environmental impact through:

- Solvent recovery and recycling systems

- Minimized waste generation

- Reduced emission of volatile organic compounds [1]

Purification and Crystallization Techniques

Conventional Crystallization

The standard purification method involves recrystallization from 95% ethanol, which provides high-purity tranilast with good crystal morphology [1]. This method is effective for removing impurities and achieving pharmaceutical-grade material.

Advanced Purification Methods

Wet Milling Technology

Wet milling has emerged as a powerful technique for producing crystalline solid dispersions of tranilast sodium with enhanced properties [9] [10] [11]. Key parameters include:

- Equipment: Wet mill with zirconia bead media

- Processing speed: 10,000-15,000 rpm

- Temperature control: Critical for maintaining product quality

- Product characteristics: 122 nm crystalline particles with maintained crystallinity [9] [10] [11]

This method offers significant advantages:

- Photostability: High photochemical stability compared to amorphous forms

- Dissolution enhancement: Marked improvement in dissolution behavior

- Bioavailability: 60-fold increase in Cmax and 32-fold increase in AUC compared to conventional crystalline tranilast [9]

Hot Melt Extrusion (HME)

Hot melt extrusion has been investigated for continuous manufacturing of tranilast sodium formulations [12] [13] [14] [15]. Process parameters include:

- Temperature range: 60-135°C depending on polymer selection

- Screw speed: 150 rpm typical

- Equipment: Twin-screw extruder with multiple heating zones

- Advantages: Solvent-free, continuous process suitable for industrial scale [12] [13] [14] [15]

Polymorphism Studies

Crystal Structure Analysis

Comprehensive polymorphic studies have identified five distinct forms of tranilast, with detailed crystallographic analysis providing crucial insights into structure-property relationships [16].

Form I (Most Stable Anhydrous Form)

- Characterization: Complete single-crystal X-ray diffraction (SCXRD) analysis available

- Stability: Most thermodynamically stable polymorph

- Hydrogen bonding: Strong intramolecular and intermolecular hydrogen bonding network

- Pharmaceutical relevance: Preferred form for drug development due to stability [16]

Forms II and III (Alternative Anhydrous Forms)

- Form II characteristics: Spectroscopically distinctive with probable missing intramolecular hydrogen bond and conformational change

- Form III characteristics: Similar to crystallographically characterized forms but with weakened intermolecular hydrogen bonding

- Analysis limitation: Not amenable to single-crystal X-ray diffraction

- Characterization methods: Solid-state NMR, FTIR, FT-Raman spectroscopy, and thermal analysis [16]

Solvated Forms

Complete crystal structures have been determined for:

- Chloroform solvate: Contains incorporated chloroform molecules in crystal lattice

- Dichloromethane solvate: Similar solvated structure with dichloromethane inclusion [16]

Polymorphic Forms and Their Characterization

Tranilast Sodium Salt Polymorphism

The sodium salt of tranilast presents unique polymorphic challenges [17] [18]. Research has demonstrated:

- Solubility paradox: Apparent solubility of crystalline tranilast sodium salt is lower than the parent drug

- Precipitation behavior: During dissolution studies in sodium-containing media, tranilast gradually precipitates as its sodium salt

- Thermodynamic considerations: The sodium salt has lower thermodynamic solubility than pure tranilast [17] [18]

Advanced Salt Forms

Recent patent literature describes multiple crystalline tranilast salt forms with enhanced properties [17] [19] [20] [21] [22]:

Tranilast Potassium Monohydrate Salt

- Crystal system: Monoclinic

- Space group: P21/c

- Unit cell parameters (at 100K): a=6.81928(10) Å, b=15.0301(2) Å, c=16.6691(2) Å, β=95.1842(14)°

- Molecular formula: C₁₈H₁₈K₁N₁O₆

- Characterization: Complete SCXRD, XRPD, DSC, TGA analysis available [17]

Tranilast N-methylglucamine Salt Forms

- Form I and Form II: Two distinct polymorphic forms identified

- Enhanced solubility: Significantly improved dissolution profiles compared to parent drug

- Characterization: XRPD, DSC, TGA, IR spectroscopy, gravimetric vapor sorption analysis [17]

Solvation States and Hydrates

Hydrate Formation

The formation of hydrated forms represents a critical consideration in tranilast sodium development:

- Stability concerns: Hydrate formation can affect long-term stability

- Processing conditions: Manufacturing conditions must be controlled to prevent unwanted hydrate formation

- Analytical monitoring: Regular monitoring using thermal analysis and X-ray diffraction [17]

Characterization Methodology

Comprehensive characterization of solvation states employs multiple analytical techniques:

X-ray Powder Diffraction (XRPD)

- Equipment: Bruker D8 diffractometer with CuKα radiation

- Measurement range: 2° to 42° 2θ

- Sample preparation: Minimal sample grinding to preserve crystal structure [17]

Thermal Analysis

- Differential Scanning Calorimetry (DSC): PerkinElmer Pyris 4000, heating rate 20°C/min

- Thermogravimetric Analysis (TGA): Weight loss analysis under nitrogen atmosphere

- Applications: Identification of desolvation temperatures and water content [17]

Spectroscopic Analysis

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

[2]. Swiderski, K., et al., Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice. Fibrogenesis Tissue Repair, 2014. 7(1): p. 1.